molecular formula C11H14O2 B8734357 2-(3-Methoxyphenyl)-2-methylpropanal

2-(3-Methoxyphenyl)-2-methylpropanal

Cat. No.: B8734357
M. Wt: 178.23 g/mol
InChI Key: YFGLPRMVDQOTSA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-methylpropanal is an aldehyde derivative featuring a methoxy-substituted phenyl group at the meta position and a methyl branch adjacent to the aldehyde functional group. The methoxy group (-OCH₃) at the 3-position of the phenyl ring is electron-donating, which may influence the compound’s reactivity in nucleophilic addition reactions or its electronic interactions in biological systems . Aldehydes of this type are often intermediates in organic synthesis, particularly in pharmaceuticals or fragrances, where substituent positioning and functional groups dictate reactivity and application .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropanal

InChI

InChI=1S/C11H14O2/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-8H,1-3H3

InChI Key

YFGLPRMVDQOTSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group on the phenyl ring significantly alters chemical behavior:

  • 2-(4-Bromophenyl)-2-methylpropanal (CAS 32454-16-3): Features a bromine atom at the para position. This compound has documented synthetic routes, suggesting utility in cross-coupling reactions .
  • 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7): The ortho-methoxy substituent introduces steric hindrance near the carboxylic acid group, affecting solubility and intermolecular interactions. Unlike aldehydes, the carboxylic acid functional group enhances hydrogen bonding, influencing crystallization and stability .

Functional Group Variations

Aldehydes vs. Acids vs. Oximes
  • Aldehydes: 2-(3-Methoxyphenyl)-2-methylpropanal’s aldehyde group is highly reactive, enabling condensation or oxidation reactions. In contrast, 2-(2-Methoxyphenyl)-2-methylpropanoic acid () is less reactive but more stable, ideal for salt formation or esterification.
  • Such derivatives are often explored for antimicrobial or metal-binding applications .
Cyclohexanone and Piperazine Derivatives
  • Methoxisopropamine (): A cyclohexanone derivative with a 3-methoxyphenyl substituent and isopropylamino group. This structural complexity enhances binding affinity to neurological targets, highlighting how ring systems beyond phenyl can diversify bioactivity.
  • Letermovir (): Contains a 3-methoxyphenylpiperazine moiety. The methoxy group here likely modulates pharmacokinetics, such as blood-brain barrier penetration, compared to simpler aldehydes.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position Functional Group Molecular Weight Key Properties/Applications References
This compound C₁₁H₁₄O₂ 3-methoxy Aldehyde 178.23 Hypothetical intermediate -
2-(4-Bromophenyl)-2-methylpropanal C₁₀H₁₁BrO 4-bromo Aldehyde 227.10 Cross-coupling precursor
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 2-methoxy Carboxylic acid 194.23 Stable, non-hazardous
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime C₁₁H₁₄ClNOS 4-chloro, sulfanyl Oxime 267.75 Chelation, antimicrobial potential

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-methoxybenzaldehyde reacts with methyl propionate in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. The condensation proceeds via enolate formation, leading to the intermediate (E)-3-(3-methoxyphenyl)-2-methylpropenal. Subsequent hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure (3–6 bar) selectively reduces the double bond without over-reducing the aldehyde group.

Critical Parameters :

  • Temperature : 30–40°C for condensation; 20–25°C for hydrogenation.

  • Catalyst : 5% Pd/C with triethylamine as a selectivity enhancer.

  • Yield : 85–90% after purification by vacuum distillation.

Limitations and Side Reactions

Competitive self-condensation of methyl propionate and retro-aldol decomposition of the intermediate are observed under highly basic conditions. Optimizing the base concentration (0.5–1.0 M) and employing phase-transfer catalysts like tetrabutylammonium bromide mitigate these issues.

Vilsmeier-Haack Reaction and Hydrogenation

The Vilsmeier-Haack formylation, followed by hydrogenation, offers a high-yielding route to this compound. This method is particularly advantageous for avoiding aldol-related side reactions.

Stepwise Synthesis

  • Vilsmeier Formylation :

    • 3-Methoxypropiophenone reacts with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and DMF) at 20–35°C to yield 3-(3-methoxyphenyl)-2-methylpropanal chloride.

    • Key Conditions : POCl₃/DMF molar ratio of 1:1.8; reaction time of 6 hours.

  • Hydrogenation :

    • The chloroaldehyde intermediate undergoes hydrogenation at 95°C under 6 bar H₂ pressure using Pd/C and triethylamine, achieving 95.6% yield.

Table 1: Optimization of Vilsmeier-Hydrogenation Parameters

ParameterOptimal RangeYield (%)
POCl₃/DMF Ratio1:1.897
Hydrogenation Temp90–95°C95.6
Catalyst Loading5% Pd/C95.6

Chemoselectivity Challenges

The aldehyde group’s susceptibility to over-reduction to a primary alcohol necessitates careful catalyst selection. Triethylamine acts as a proton scavenger, stabilizing the aldehyde during hydrogenation.

Reduction of Esters via DIBALH

Direct reduction of methyl 3-(3-methoxyphenyl)-2-methylpropanoate using DIBALH provides a low-temperature alternative for aldehyde synthesis.

Procedure and Yield

  • Substrate Preparation : Esterification of 3-(3-methoxyphenyl)-2-methylpropanoic acid with methanol and H₂SO₄ yields the methyl ester (98% conversion).

  • Reduction : Treatment with DIBALH at -78°C in anhydrous dichloromethane selectively reduces the ester to the aldehyde, achieving 98% yield.

Advantages :

  • Avoids high-pressure hydrogenation equipment.

  • Excellent functional group tolerance for substrates with acid-sensitive groups.

Comparative Analysis and Optimization Strategies

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Temperature RangeCatalytic SystemScalability
Claisen-Schmidt85–9030–40°CNaOH/Pd/CHigh
Vilsmeier-Hydrogenation95.620–95°CPOCl₃-DMF/Pd/CModerate
DIBALH Reduction98-78°CDIBALHLow

Optimization Insights :

  • The Vilsmeier-hydrogenation route offers the highest yield but requires handling corrosive POCl₃.

  • DIBALH reduction is optimal for small-scale, high-purity synthesis but incurs higher reagent costs.

  • Claisen-Schmidt remains the most scalable for industrial applications despite moderate yields.

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